N,N-diethyl-1-(3-phenylbutyl)piperidine-3-carboxamide
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Overview
Description
N,N-diethyl-1-(3-phenylbutyl)piperidine-3-carboxamide: is a synthetic organic compound with the molecular formula C20H32N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1-(3-phenylbutyl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the condensation of N,N-diethylpiperidine-3-carboxamide with 3-phenylbutyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-1-(3-phenylbutyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
Chemistry: N,N-diethyl-1-(3-phenylbutyl)piperidine-3-carboxamide is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its piperidine moiety is a common structural feature in many pharmacologically active compounds, making it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-1-(3-phenylbutyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with binding sites on proteins, modulating their activity. The phenylbutyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
N,N-diethylpiperidine-3-carboxamide: Lacks the phenylbutyl group, resulting in different chemical and biological properties.
N,N-diethyl-1-(3-phenylpropyl)piperidine-3-carboxamide: Similar structure but with a shorter alkyl chain, which may affect its reactivity and interactions.
N,N-diethyl-1-(3-phenylpentyl)piperidine-3-carboxamide: Similar structure but with a longer alkyl chain, potentially altering its physical and chemical properties.
Uniqueness: N,N-diethyl-1-(3-phenylbutyl)piperidine-3-carboxamide is unique due to its specific combination of the piperidine ring, diethyl groups, and phenylbutyl substituent. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,N-diethyl-1-(3-phenylbutyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-4-22(5-2)20(23)19-12-9-14-21(16-19)15-13-17(3)18-10-7-6-8-11-18/h6-8,10-11,17,19H,4-5,9,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPMSTCAXPQQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CCC(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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